
2-Oxido-5-methylquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxido-5-methylquinone is an organic anion obtained by deprotonation of the hydroxy group of 2-hydroxy-5-methylquinone. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a 2-hydroxy-5-methylquinone.
Applications De Recherche Scientifique
Electrochemiluminescence Biosensor Development
2-Oxido-5-methylquinone plays a crucial role in the development of electrochemiluminescence biosensors. For instance, its application is evident in biosensors designed for detecting 5-methylcytosine, TET 1 protein, and β-glucosyltransferase activities. This innovative approach involves using gold nanoclusters with H2O2, enhancing the biosensor's selectivity and sensitivity, making it valuable in drug discovery and genetic transcription research (Jiang et al., 2018).
Amine Oxidase Activity
Research has been conducted on hydroxyquinone, specifically 2-hydroxy-5-methyl-1,4-benzoquinone, showing amine oxidase-like activity. This compound is crucial for understanding the mechanisms of enzymes like amine oxidases due to its ability to oxidize a range of primary amines. Such insights can aid in modeling the reaction mechanism of these enzymes (Sanjust et al., 1995).
Novel Compound Synthesis
The synthesis of new compounds, such as heteroquaterphenoquinones, involves 2-Oxido-5-methylquinone derivatives. These compounds exhibit unique properties like reversible reduction and oxidation reactions, and potential applications in fields like laser-driven high-density optical storage media (Takahashi et al., 1996).
Anticancer Research
2-Oxido-5-methylquinone derivatives like embelin have shown promising results in anticancer research. These compounds can disrupt the microtubule network in cancer cells, highlighting their potential as novel antimitotic and anticancer molecules (Xu et al., 2005).
Density Functional Theory (DFT) Calculations
In computational chemistry, 2-Oxido-5-methylquinone derivatives are used in Density Functional Theory calculations to investigate properties like equilibrium geometry, electronic structure, and nonlinear optical properties. Such studies are crucial for understanding the molecular behavior of new compounds (Halim & Ibrahim, 2017).
Metabolic Studies
Studies on menadione, a derivative of 2-methyl-1,4-naphthoquinone, contribute to understanding the metabolic pathways involving oxidative stress. Such research is crucial for developing detoxification strategies for quinones (Nishiyama et al., 2008).
Renal Injury Protection
Thymoquinone, structurally related to 2-Oxido-5-methylquinone, shows protective effects against renal injury. Its anti-oxidative and anti-inflammatory properties make it a subject of interest in renal pathophysiology and treatment research (Ragheb et al., 2009).
Propriétés
Nom du produit |
2-Oxido-5-methylquinone |
|---|---|
Formule moléculaire |
C7H5O3- |
Poids moléculaire |
137.11 g/mol |
Nom IUPAC |
6-methyl-3,4-dioxocyclohexa-1,5-dien-1-olate |
InChI |
InChI=1S/C7H6O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8H,1H3/p-1 |
Clé InChI |
VARNMYNPBOOFAZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=O)C(=O)C=C1[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-(2-benzylidenehydrazinecarbonyl)benzo[d][1,3]dioxol-5-yl)methanesulfonamide](/img/structure/B1262449.png)
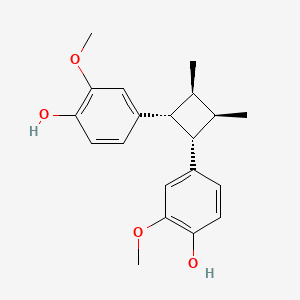
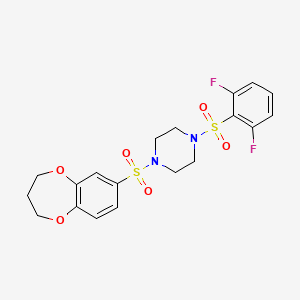
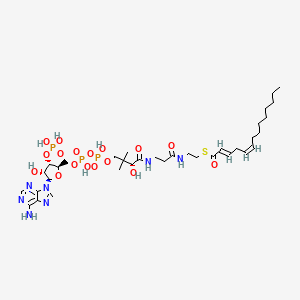
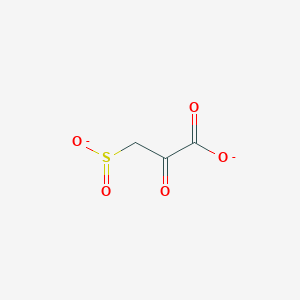






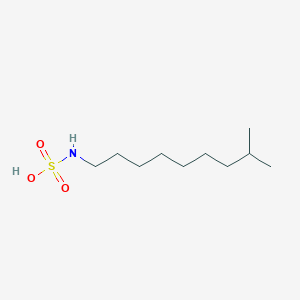
![(7S,9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1262470.png)
![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)